molecular formula C7H7NO3 B13681458 4-(Dihydroxymethyl)picolinaldehyde CAS No. 31197-31-6

4-(Dihydroxymethyl)picolinaldehyde

Cat. No.: B13681458
CAS No.: 31197-31-6
M. Wt: 153.14 g/mol
InChI Key: ACYMTRIWOIPSQC-UHFFFAOYSA-N
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Description

4-(Dihydroxymethyl)picolinaldehyde is an organic compound with the molecular formula C7H7NO3 It is a derivative of picolinaldehyde, where the aldehyde group is substituted with two hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dihydroxymethyl)picolinaldehyde typically involves the functionalization of picolinaldehyde. One common method is the hydroxymethylation of picolinaldehyde using formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then further oxidized to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxymethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(Dihydroxymethyl)picolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of picolinic acid derivatives.

    Reduction: Formation of 4-(dihydroxymethyl)picolinyl alcohol.

    Substitution: Formation of various substituted picolinaldehyde derivatives.

Scientific Research Applications

4-(Dihydroxymethyl)picolinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules and enzyme inhibitors.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Dihydroxymethyl)picolinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The hydroxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Picolinaldehyde: The parent compound with a single aldehyde group.

    Nicotinaldehyde: A derivative with the aldehyde group at the 3-position of the pyridine ring.

    Isonicotinaldehyde: A derivative with the aldehyde group at the 4-position of the pyridine ring.

Uniqueness: 4-(Dihydroxymethyl)picolinaldehyde is unique due to the presence of two hydroxymethyl groups, which impart distinct chemical reactivity and potential for forming multiple hydrogen bonds. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.

Properties

CAS No.

31197-31-6

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

4-(dihydroxymethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C7H7NO3/c9-4-6-3-5(7(10)11)1-2-8-6/h1-4,7,10-11H

InChI Key

ACYMTRIWOIPSQC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(O)O)C=O

Origin of Product

United States

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